Hexyldecyl stearate

Catalog No.
S13264335
CAS No.
17618-45-0
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyldecyl stearate

CAS Number

17618-45-0

Product Name

Hexyldecyl stearate

IUPAC Name

2-hexyldecyl octadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

MWKPHOIHTLQZIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Hexyldecyl stearate is a high-molecular-weight (C34) branched-chain ester synthesized from stearic acid and the Guerbet alcohol hexyldecanol. Its primary procurement value lies in its unique combination of a fully saturated aliphatic backbone and a beta-branched structure. This specific architecture yields a compound that remains liquid at room temperature while exhibiting exceptional oxidative and hydrolytic stability [1]. Unlike lighter esters or unsaturated liquids, hexyldecyl stearate provides low volatility and persistent boundary lubrication, making it an optimal base fluid or emollient for cold-processed formulations, extreme-pH environments, and high-performance industrial applications where thermal degradation and crystallization are unacceptable [2].

Substituting hexyldecyl stearate with generic in-class alternatives introduces severe processability and stability failures. Replacing it with its straight-chain analog, stearyl stearate, results in a solid wax that requires energy-intensive hot processing and causes precipitation or clouding in liquid formulations . Conversely, substituting with unsaturated liquid esters, such as oleyl oleate, achieves room-temperature fluidity but introduces double bonds that are highly susceptible to oxidative rancidity and thermal degradation [1]. Furthermore, using lighter, common esters like isopropyl myristate (IPM) fails to replicate hexyldecyl stearate's film persistence, as IPM's high volatility and rapid spreading rate lead to premature dry-down and inadequate long-term lubrication in both industrial and cosmetic applications .

Thermal Processability: Melting Point Reduction via Guerbet Branching

The beta-branching of the hexyldecyl group sterically hinders crystal lattice formation, drastically lowering the melting point compared to straight-chain analogs. Hexyldecyl stearate exhibits a melting point of approximately 26°C, remaining a liquid or soft paste at room temperature, whereas stearyl stearate is a solid wax melting at 62-64°C . This 36-38°C reduction eliminates the need for high-temperature heating phases during manufacturing.

Evidence DimensionMelting Point
Target Compound Data~26°C (Liquid/soft at room temperature)
Comparator Or Baseline62-64°C (Stearyl stearate, straight-chain analog)
Quantified Difference36-38°C reduction in melting point
ConditionsStandard atmospheric pressure (1013 hPa)

Enables cold-process manufacturing and prevents crystallization in liquid formulations, significantly reducing energy costs and batch failure rates.

Oxidative Stability: Saturation vs. Fluidity

Achieving a liquid state in high-molecular-weight esters typically requires introducing double bonds (e.g., oleates), which severely compromises stability. Hexyldecyl stearate achieves liquidity entirely through branching while maintaining a fully saturated carbon backbone (Iodine Value < 1 g I2/100g) [1]. In contrast, unsaturated liquid esters like oleyl erucate or hexyldecyl oleate possess high Iodine Values (> 50 g I2/100g), making them highly vulnerable to oxidative rancidity and thermal breakdown [2].

Evidence DimensionIodine Value (Unsaturation / Oxidation Risk)
Target Compound Data< 1 g I2/100g (Fully saturated)
Comparator Or Baseline> 50 g I2/100g (Typical unsaturated liquid esters like oleates)
Quantified DifferenceNear-zero unsaturation while maintaining liquid state
ConditionsStandard titrimetric iodine value determination

Guarantees extended shelf life and high thermal stability without the need for heavy antioxidant supplementation.

Film Persistence and Lubrication: Spreading Dynamics

For applications requiring persistent lubrication, lighter esters fail due to rapid absorption or evaporation. Hexyldecyl stearate (MW 508.9 g/mol) is classified as a slow-spreading emollient with a spreading value of 450 mm²/10 min . Isopropyl myristate (IPM), a common procurement substitute, has a fast spreading value of 1200 mm²/10 min and significantly higher volatility . The slower spreading rate of hexyldecyl stearate ensures a thicker, more durable boundary film.

Evidence DimensionSpreading Value (Film persistence)
Target Compound Data450 mm²/10 min (Slow-spreading)
Comparator Or Baseline1200 mm²/10 min (Isopropyl myristate)
Quantified Difference~62% slower spreading rate
ConditionsStandard spreading cascade model on artificial skin/surface at 25°C

Prevents premature dry-down, ensuring long-lasting boundary lubrication in metalworking fluids and rich sensory profiles in cosmetics.

Hydrolytic Stability in Extreme pH Environments

Esters are generally prone to hydrolysis in highly alkaline or acidic environments. However, the beta-alkyl branching of the Guerbet alcohol moiety in hexyldecyl stearate provides significant steric hindrance around the ester carbonyl group [1]. This structural feature makes hexyldecyl stearate highly resistant to hydrolysis at extreme pH levels compared to unbranched linear esters, which rapidly undergo saponification under the same conditions .

Evidence DimensionHydrolytic Stability (Resistance to Saponification)
Target Compound DataHigh resistance (Sterically hindered ester bond)
Comparator Or BaselineRapid hydrolysis (Standard unbranched linear esters)
Quantified DifferenceSignificantly extended half-life in alkaline/acidic media
ConditionsHigh pH (> 10) or low pH (< 4) aqueous environments

Allows the ester to be formulated into aggressive industrial cleaners, metalworking fluids, or high-pH personal care products without degrading.

Cold-Processed Emulsions and Liquid Formulations

Because it remains liquid at room temperature unlike its straight-chain analog stearyl stearate, hexyldecyl stearate is the ideal lipid phase for cold-mix manufacturing. It saves energy during scale-up and prevents undesirable crystallization or clouding in the final liquid product .

High-Temperature and Long-Shelf-Life Lubricants

Its fully saturated backbone prevents oxidative rancidity, making it superior to unsaturated liquid esters (like oleates) for formulations exposed to thermal stress or requiring multi-year shelf stability without the addition of heavy antioxidants [1].

Extreme-pH Industrial and Cosmetic Fluids

The steric hindrance of the Guerbet branch protects the ester bond from saponification, making it the preferred choice for alkaline cleaners, depilatories, and metalworking fluids where standard linear esters would rapidly degrade [1].

Persistent Boundary Lubrication Applications

Its slow spreading rate and high molecular weight provide a durable, non-volatile lubricating film, outperforming fast-spreading, volatile esters like IPM in applications requiring sustained surface protection and low evaporation rates .

XLogP3

16

Hydrogen Bond Acceptor Count

2

Exact Mass

508.52193141 g/mol

Monoisotopic Mass

508.52193141 g/mol

Heavy Atom Count

36

UNII

OJX2P28Y14

Use Classification

Cosmetics -> Skin conditioning; Emollient

Dates

Last modified: 08-10-2024

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